molecular formula C23H28N2O2 B11827078 ethyl (E)-3-(1,4-dibenzylpiperazin-2-yl)acrylate

ethyl (E)-3-(1,4-dibenzylpiperazin-2-yl)acrylate

Cat. No.: B11827078
M. Wt: 364.5 g/mol
InChI Key: DAUCKTMEYHSHBW-BUHFOSPRSA-N
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Description

Ethyl (E)-3-(1,4-dibenzylpiperazin-2-yl)acrylate is a useful research compound. Its molecular formula is C23H28N2O2 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl (E)-3-(1,4-dibenzylpiperazin-2-yl)acrylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a dibenzylpiperazine moiety attached to an ethyl acrylate backbone. The general structure can be represented as follows:

Ethyl E 3 1 4 dibenzylpiperazin 2 yl acrylate=C18H22N2O2\text{Ethyl E 3 1 4 dibenzylpiperazin 2 yl acrylate}=\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_2

Synthesis typically involves the reaction of dibenzylpiperazine with ethyl acrylate under specific conditions that promote the formation of the E-isomer. The synthetic pathways often employ methodologies such as Michael addition or condensation reactions.

Antitumor Activity

Recent studies have indicated that compounds containing piperazine derivatives exhibit significant antitumor activity. For instance, research has shown that this compound can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : In vitro studies demonstrate that this compound can reduce the viability of several cancer cell lines, including breast and prostate cancer cells.
  • Induction of Apoptosis : Mechanistic studies reveal that treatment with this compound leads to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Oxidative Stress Reduction : this compound shows potential in reducing oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.
  • Neurotransmitter Modulation : It may influence neurotransmitter levels, particularly serotonin and dopamine, which are vital for mood regulation and cognitive function.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

StudyModelFindings
Ghanayem et al. (1993)Fischer 344 RatsInduced hyperplasia in forestomach; no systemic toxicity observed.
Frederick et al. (1990)B6C3F1 MiceDose-dependent irritation observed; significant depletion of non-protein sulfhydryl levels.
Linhart et al. (1994)In vitro Cell LinesInduced chromosomal aberrations; potential mutagenic effects noted.

The biological activity of this compound is believed to involve multiple pathways:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Reactive Oxygen Species (ROS) Generation : It can increase ROS levels in cancer cells, leading to oxidative damage and apoptosis.
  • Protein Interaction : this compound may interact with specific proteins involved in cell signaling pathways related to growth and survival.

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

ethyl (E)-3-(1,4-dibenzylpiperazin-2-yl)prop-2-enoate

InChI

InChI=1S/C23H28N2O2/c1-2-27-23(26)14-13-22-19-24(17-20-9-5-3-6-10-20)15-16-25(22)18-21-11-7-4-8-12-21/h3-14,22H,2,15-19H2,1H3/b14-13+

InChI Key

DAUCKTMEYHSHBW-BUHFOSPRSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C=CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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